Decahydropyrrolo[3,4-b]pyrrolizine
Overview
Description
Decahydropyrrolo[3,4-b]pyrrolizine is a product used for proteomics research . It has a molecular formula of C9H16N2 and a molecular weight of 152.24 .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrrolizidine alkaloids, which include structures similar to this compound, have been synthesized through various methods. These include isoretronecanol and related molecules, simple hydroxypyrrolizidines, rosmarinecines, hyacinthacines and their analogues .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring and a pyrazine ring . The compound has a molecular weight of 152.24 .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 228.3° C at 760 mmHg and a predicted density of 1.1 g/cm^3 .Scientific Research Applications
Synthesis and Catalytic Applications
Three-component Domino Process for the Pyrrolizine Skeleton : A novel method for synthesizing pyrrolizines, including decahydropyrrolo[3,4-b]pyrrolizine derivatives, through a domino process involving [3+2]-cycloaddition-enamine cyclization triggered by a gold catalyst. This process offers a concise and flexible approach to multisubstituted pyrrolizines without handling unstable intermediates, highlighting its significance in the synthesis of biologically active compounds (Sugimoto et al., 2015).
Sustainable Catalytic Pyrrole Synthesis : Discusses a sustainable iridium-catalyzed synthesis of pyrroles from secondary alcohols and amino alcohols, emphasizing the importance of pyrrole as a chemical motif in natural products, drugs, and advanced materials. This method is notable for its use of renewable resources and tolerance of a wide variety of functional groups (Michlik & Kempe, 2013).
Advanced Materials and Drug Synthesis
Synthesis of Functionalized Pyrrolidin-2-ones : Demonstrates the efficient synthesis of functionalized pyrrolidin-2-ones from pyrrole, offering a versatile building block for the development of various compounds, including pharmaceuticals. This research underscores the adaptability of pyrrole derivatives in synthesizing complex molecules with potential therapeutic applications (Gheorghe et al., 2006).
Ruthenium-Catalyzed Synthesis of Decahydropyrrolo[2,1,5-cd]indolizine Derivatives : Explores the synthesis of decahydropyrrolo[2,1,5-cd]indolizine derivatives through RuCl3/AgOTf induced alkene-alkene and alkene-arene double cycloisomerizations. This study contributes to the development of highly stereoselective methods for producing complex heterocyclic compounds, which are valuable in pharmaceutical chemistry (Cui et al., 2012).
Biological Activity and Chemical Properties
Pyrrolysine Encoding and Biological Activity : Pyrrolysine, a lysine derivative encoded by the UAG codon in certain genes, represents a unique aspect of pyrrolizine biology. This study on Methanosarcina barkeri reveals insights into genetic encoding and amino acid diversity, highlighting the significance of pyrrolo[3,4-b]pyrrolizine derivatives in biological systems (Srinivasan, James, & Krzycki, 2002).
Bactericidal Activities of Pyrrole Derivatives : Investigates the bactericidal activities of BM212, a pyrrole derivative, against multidrug-resistant and intramacrophagic Mycobacterium tuberculosis strains. This research underscores the potential of pyrrole and pyrrolizine derivatives in developing new antimicrobial agents (Deidda et al., 1998).
Future Directions
Mechanism of Action
Biochemical Pathways
It is known that compounds with similar structures have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
Properties
IUPAC Name |
1,2,3,3a,5,6,7,7a,8,8a-decahydropyrrolo[3,4-b]pyrrolizine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-2-8-4-7-5-10-6-9(7)11(8)3-1/h7-10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZQBOYLQBDNLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3CNCC3N2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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